2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide

Description

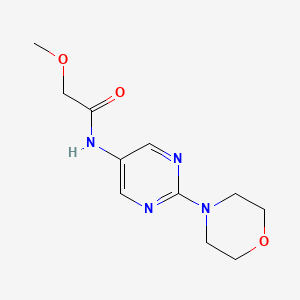

2-Methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide is a pyrimidine derivative featuring a morpholine ring at the 2-position of the pyrimidine core and a methoxy-substituted acetamide group at the 5-position. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, such as kinases or enzymes. The morpholine moiety enhances solubility through its polar oxygen atom, while the methoxy group on the acetamide may influence metabolic stability and target affinity.

Properties

IUPAC Name |

2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-17-8-10(16)14-9-6-12-11(13-7-9)15-2-4-18-5-3-15/h6-7H,2-5,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHICPCDETXXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CN=C(N=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide involves several steps, typically starting with the preparation of the pyrimidine ring, followed by the introduction of the morpholine ring and the methoxy group. One common synthetic route includes the reaction of 2-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .

Scientific Research Applications

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. By binding to these enzymes, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide and prostaglandins . This mechanism underlies its potential anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-Based Compounds

- 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide (): This compound shares a pyrimidine-acetamide backbone but differs in substituents: a hydroxyl group at position 4, an n-butyl group at position 2, and a dimethylamide instead of a methoxyacetamide. The hydroxyl group increases polarity but may reduce metabolic stability due to susceptibility to conjugation (e.g., glucuronidation).

- Complex Pyrimidinyl Butanamides (): These molecules, such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, feature extended stereochemical complexity and bulky substituents. Their large molecular weight (~705 g/mol) and multiple chiral centers suggest applications in high-specificity enzyme inhibition (e.g., proteases), contrasting with the simpler, more drug-like profile of the target compound .

Methoxyacetamide-Containing Pharmacologically Active Agents

- Methoxyacetyl Fentanyl (): This opioid analog shares the methoxyacetamide group but replaces the pyrimidine-morpholine core with a piperidine-phenethyl structure. The piperidine and phenyl groups contribute to high lipophilicity, facilitating blood-brain barrier penetration and µ-opioid receptor binding. In contrast, the target compound’s morpholine-pyrimidine core likely directs it toward non-opioid targets (e.g., kinases) with reduced CNS activity .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Compounds

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Predicted cLogP | Potential Applications |

|---|---|---|---|---|---|

| 2-Methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide | Pyrimidine | Morpholine, Methoxyacetamide | 252.27 | ~0.5 | Kinase inhibition, Drug discovery |

| 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide | Pyrimidine | n-Butyl, Hydroxy, Dimethylamide | 267.32 | ~1.8 | Agricultural/Pharmaceutical intermediate |

| Methoxyacetyl Fentanyl | Piperidine | Phenethyl, Phenyl, Methoxyacetamide | 393.53 | ~3.5 | Synthetic opioid |

| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... | Tetrahydropyrimidine | Phenoxy, Multiple chiral centers | ~705.87 | ~4.2 | Protease/Enzyme inhibition |

Research Findings and Discussion

- Solubility and Bioavailability : The target compound’s morpholine group confers higher aqueous solubility compared to ’s n-butyl-substituted pyrimidine, making it more suitable for oral administration.

- Target Selectivity : The pyrimidine-morpholine scaffold may mimic ATP-binding sites in kinases, whereas ’s fentanyl analog targets opioid receptors due to its piperidine-phenethyl motif .

- Metabolic Stability : The methoxy group in the acetamide likely reduces oxidative metabolism compared to ’s dimethylamide, which may undergo rapid N-demethylation.

- Synthetic Feasibility : The synthesis of pyrimidine acetamides (as in ) often involves haloformate-mediated coupling, a strategy applicable to the target compound .

Biological Activity

2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:

where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The methoxy group enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways and cellular responses.

- Nucleic Acid Interaction : The compound may intercalate with DNA or RNA, affecting gene expression and replication processes.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It has shown effectiveness against various cancer cell lines, suggesting a potential role as an anticancer agent.

- Antimicrobial Properties : It has been evaluated for antimicrobial activity against a range of pathogens, demonstrating significant inhibitory effects.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study A : In vitro assays showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways.

- Study B : Antimicrobial tests revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer (Breast) | Induced apoptosis | Study A |

| Antimicrobial (S. aureus) | MIC = 10 µg/mL | Study B |

| Anti-inflammatory | Reduced cytokine levels | Ongoing Research |

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for 2-methoxy-N-(2-morpholinopyrimidin-5-yl)acetamide?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-morpholinopyrimidin-5-amine with methoxyacetyl chloride in anhydrous dichloromethane under nitrogen.

- Step 2: Use a base like triethylamine to neutralize HCl byproducts.

- Optimization: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution). Yield improvements (70–85%) are achieved by maintaining temperatures at 0–5°C during acyl chloride addition to prevent side reactions .

Basic Question: How can researchers confirm the structural integrity of this compound?

Answer:

Use a multi-technique approach:

- X-ray crystallography: Resolve bond lengths/angles (e.g., C=O: ~1.22 Å, C-N: ~1.34 Å) using SHELXL for refinement .

- NMR spectroscopy: Key signals include δ 8.2 ppm (pyrimidine H), δ 3.7 ppm (morpholine OCH2), and δ 3.3 ppm (methoxy CH3) .

- IR spectroscopy: Confirm amide C=O stretch at ~1660 cm⁻¹ and morpholine C-O-C at ~1120 cm⁻¹ .

Advanced Question: What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Model interactions with kinase targets (e.g., EGFR) using the compound’s 3D structure (PDB ID: 1M17). Focus on hydrogen bonds between the acetamide group and kinase active sites .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å indicates stable binding) .

Advanced Question: How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values)?

Answer:

- Dose-response validation: Re-test activity across 5–10 concentrations in triplicate using standardized assays (e.g., kinase inhibition with ADP-Glo™).

- Control for assay conditions: Ensure consistent pH (7.4), temperature (37°C), and ATP concentrations (1 mM) to minimize variability .

- Meta-analysis: Compare structural analogs (e.g., pyrimidine derivatives) to identify substituents affecting potency (e.g., morpholine vs. piperazine groups) .

Basic Question: What chromatographic and spectroscopic methods are recommended for purity assessment?

Answer:

- HPLC: Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. A single peak at ~8.2 min indicates >95% purity .

- Mass spectrometry (ESI-MS): Confirm molecular ion [M+H]+ at m/z 308.3 (calculated for C12H18N4O3) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

Answer:

- Analog synthesis: Modify the morpholine ring (e.g., replace with thiomorpholine) or methoxy group (e.g., ethoxy, allyloxy) .

- Kinase profiling: Test derivatives against a panel of 50+ kinases (e.g., JAK2, CDK2) to identify off-target effects.

- Free-energy perturbation (FEP): Predict binding affinity changes computationally before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.